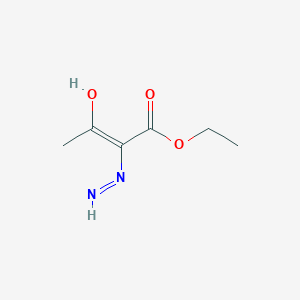
ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by the presence of a diazenyl group (N=N) and a hydroxy group (-OH) attached to a butenoate ester backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of ethyl diazoacetate with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group (ketone or aldehyde).
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate ester or amide formation.
Major Products Formed:
Oxidation: Formation of ethyl (E)-2-oxo-3-hydroxybut-2-enoate.
Reduction: Formation of ethyl (E)-2-amino-3-hydroxybut-2-enoate.
Substitution: Formation of various esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its ester functionality
Wirkmechanismus
The mechanism of action of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can be compared with other similar compounds such as:
Ethyl diazoacetate: Similar in structure but lacks the hydroxy group.
Ethyl (E)-2-diazenyl-3-oxobut-2-enoate: Similar but contains a carbonyl group instead of a hydroxy group.
Ethyl (E)-2-amino-3-hydroxybut-2-enoate: Similar but contains an amino group instead of a diazenyl group
The uniqueness of this compound lies in its combination of the diazenyl and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10N2O3/c1-3-11-6(10)5(8-7)4(2)9/h7,9H,3H2,1-2H3/b5-4+,8-7? |
InChI-Schlüssel |
GEKBBYCXLUURPY-QZZCXJOISA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\O)/N=N |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





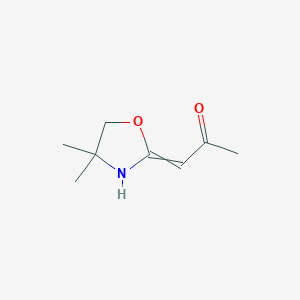
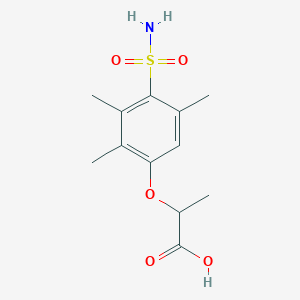
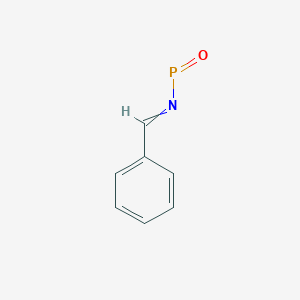
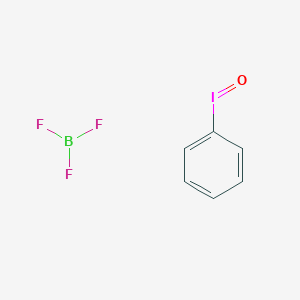
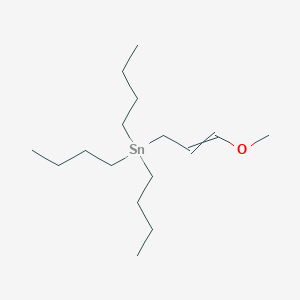
![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

